IITZ-01
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEDDGLPNSLBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of IITZ-01: A Novel Lysosomotropic Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IITZ-01 is a novel, potent s-triazine analog identified as a lysosomotropic autophagy inhibitor with significant single-agent antitumor efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details its effects on cancer cells, including the induction of apoptosis and inhibition of autophagy, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This document is intended to serve as a core resource for researchers in oncology and drug development.
Discovery and Rationale
This compound was discovered during an exploration of the mechanism of action of previously identified cytotoxic s-triazine analogs.[1][2] Autophagy, a cellular process of degradation and recycling of damaged organelles and proteins, is a crucial survival mechanism for cancer cells under metabolic stress.[1] While autophagy inhibition is a promising anti-cancer strategy, clinical trials with existing inhibitors like chloroquine (CQ) have been hampered by a lack of potency.[1][2] This necessitated the search for more potent autophagy inhibitors. This compound emerged as a lead compound, demonstrating over 10-fold more potent autophagy inhibition and 12- to 20-fold greater cytotoxic action than CQ in triple-negative breast cancer models.[1][2]
Synthesis of this compound
This compound, with the chemical name N2-(4-(1H-imidazol-1-yl)phenyl)-N4-(4-methoxyphenyl)-6-(morpholino)-1,3,5-triazine-2,4-diamine, is synthesized from cyanuric chloride. The synthesis involves a sequential nucleophilic substitution of the chlorine atoms on the s-triazine ring.
General Synthetic Scheme for s-Triazine Analogs:
The synthesis of s-triazine derivatives like this compound typically follows a multi-step process involving the sequential reaction of cyanuric chloride with different amines. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled, stepwise additions. The first substitution is often carried out at low temperatures (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature.
Step 1: Monosubstitution of Cyanuric Chloride. Cyanuric chloride is reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent at a low temperature.
Step 2: Disubstitution. A second amine is added to the monosubstituted intermediate, and the reaction is typically stirred at room temperature.
Step 3: Trisubstitution. The final amine is added, and the reaction mixture is heated to drive the substitution of the last, least reactive chlorine atom.
Mechanism of Action
This compound exhibits a dual mechanism of action, inhibiting autophagy and inducing apoptosis.
Lysosomotropic Autophagy Inhibition
This compound is a lysosomotropic agent, meaning it selectively accumulates in lysosomes.[1][2] This accumulation leads to:
-
Lysosomal Deacidification: As a basic compound, this compound neutralizes the acidic environment of the lysosome, which is crucial for the function of lysosomal enzymes. This is evidenced by a decrease in LysoTracker Red staining.[1][2]
-
Inhibition of Lysosomal Enzyme Maturation: The altered pH impairs the maturation and activity of lysosomal hydrolases.[1][2]
-
Impaired Autophagosome Degradation: Consequently, the fusion of autophagosomes with dysfunctional lysosomes is inhibited, leading to an accumulation of autophagosomes and a blockage of the autophagic flux.[1][2]
Induction of Apoptosis
This compound also triggers apoptosis through a mitochondria-mediated pathway.[1][2] In renal cancer cells, this compound has been shown to potentiate TRAIL-induced apoptosis. Key molecular events include:
-
Downregulation of Survivin: this compound decreases the expression of the anti-apoptotic protein survivin.
-
Upregulation of Death Receptor 5 (DR5): this compound increases the expression of DR5, a receptor for the pro-apoptotic ligand TRAIL.
-
Mitochondrial Membrane Potential Abolishment: The compound disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1][2]
-
Modulation of Bcl-2 and IAP Family Proteins: this compound affects the expression of Bcl-2 and Inhibitor of Apoptosis (IAP) family proteins.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 | ~1.5 |
| MDA-MB-453 | Breast Cancer | ~3.0 | ~2.0 |
| Caki-1 | Renal Carcinoma | Not specified | Not specified |
| ACHN | Renal Carcinoma | Not specified | Not specified |
Data extracted from Guntuku et al., 2019.
In Vivo Efficacy and Pharmacokinetics
In a preclinical study using an MDA-MB-231 breast cancer xenograft model in mice, this compound displayed potent antitumor activity.[1][2] A separate study evaluated the pharmacokinetic profile of this compound in mice.
| Parameter | Value (Oral Administration) | Value (Intraperitoneal Administration) |
| Cmax (ng/mL) | Data not available | ~600 |
| Tmax (h) | Data not available | ~0.5 |
| AUC (ng*h/mL) | Data not available | ~1200 |
| Half-life (h) | Data not available | ~2.5 |
Pharmacokinetic data is estimated based on graphical representations from available literature and should be considered approximate. A dedicated study provides detailed pharmacokinetic parameters.[3]
Detailed Experimental Protocols
Western Blot Analysis
This protocol is for the detection of changes in protein expression (e.g., DR5, survivin) following treatment with this compound.
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-DR5, anti-survivin, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after this compound treatment.
-
Cell Seeding:
-
Plate a low density of single cells in 6-well plates.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Colony Formation:
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with 0.5% crystal violet solution.
-
Count the number of colonies (typically defined as >50 cells).
-
LysoTracker Red Staining
This protocol is used to visualize and quantify the acidic lysosomal compartments.
-
Cell Preparation:
-
Seed cells on glass coverslips or in imaging dishes.
-
-
Treatment:
-
Treat cells with this compound for the desired time.
-
-
Staining:
-
Incubate the cells with 50-75 nM LysoTracker Red DND-99 in pre-warmed medium for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with fresh medium.
-
Immediately image the cells using fluorescence microscopy with appropriate filter sets (Excitation/Emission: ~577/590 nm). A decrease in fluorescence intensity indicates lysosomal deacidification.
-
Logical Workflow for this compound Evaluation
Conclusion
This compound is a promising preclinical candidate for cancer therapy, particularly for difficult-to-treat cancers like triple-negative breast cancer. Its potent dual mechanism of autophagy inhibition and apoptosis induction warrants further investigation and development. This technical guide provides a foundational understanding of this compound for researchers aiming to build upon the existing knowledge and explore its full therapeutic potential.
References
- 1. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacokinetic and in vitro metabolic stability study of lysosomotropic autophagy inhibitor, this compound in mice by using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
IITZ-01: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
IITZ-01 is a novel and potent lysosomotropic autophagy inhibitor that has demonstrated significant single-agent antitumor efficacy in preclinical studies, particularly in triple-negative breast cancer models. As a benzimidazole analog of morpholino s-triazine, this compound exerts its anticancer effects through a dual mechanism involving the inhibition of autophagy and the induction of apoptosis. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action
This compound functions as a lysosomotropic agent, selectively accumulating in lysosomes. This accumulation leads to the deacidification of the lysosomal lumen and the inhibition of lysosomal enzyme maturation, ultimately impairing lysosomal function.[1][2] This disruption of lysosomal activity results in the inhibition of the late stages of autophagy, a cellular process that cancer cells often utilize to survive under stress. The inhibition of autophagy by this compound is characterized by an accumulation of autophagosomes.[1]
In addition to its role as an autophagy inhibitor, this compound also triggers apoptosis, or programmed cell death, through a mitochondria-mediated pathway.[1][2] This is achieved through the modulation of key apoptosis-related proteins. In renal cancer cells, this compound has been shown to upregulate the expression of Death Receptor 5 (DR5) and downregulate the anti-apoptotic protein survivin, thereby sensitizing the cells to TRAIL-mediated apoptosis via the ubiquitin-proteasome pathway.[2] In breast cancer cells, this compound treatment leads to the cleavage of PARP and modulates the expression of Bcl-2 family proteins and Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP1.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound [3]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.0 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 |
| PC-3 | Prostate Cancer | 0.8 |
| DU-145 | Prostate Cancer | 1.0 |
| HT-29 | Colon Cancer | 1.1 |
| HGC-27 | Gastric Cancer | 0.8 |
Table 2: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase | IC50 (µM) |
| PI3Kγ | 2.62 |
Table 3: Preclinical In Vivo Efficacy of this compound [1]
| Animal Model | Cancer Type | Dosage and Administration | Outcome |
| MDA-MB-231 xenograft in nude mice | Triple-Negative Breast Cancer | 45 mg/kg, intraperitoneal, every other day for 4 weeks | Significant inhibition of tumor growth |
Table 4: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration |
| Note: | Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the primary study by Gawali et al. (2023) are not publicly available. The study utilized a validated UPLC-MS/MS method for the quantification of this compound in mouse plasma.[4][5] | Oral |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Mechanism of this compound-mediated autophagy inhibition.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological properties of this compound, based on available information. For detailed procedures, it is recommended to consult the primary research articles.
4.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 10 µM) for 24 to 72 hours.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
4.2. Western Blot Analysis for Autophagy and Apoptosis Markers
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62/SQSTM1, PARP, Caspase-3, Bcl-2, Survivin, DR5) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
4.3. Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
4.4. In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., MDA-MB-231) into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound (e.g., 45 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound is a promising preclinical anticancer agent with a well-defined dual mechanism of action involving autophagy inhibition and apoptosis induction. Its potent in vitro and in vivo activity against aggressive cancers like triple-negative breast cancer warrants further investigation and development. This technical guide provides a foundational understanding of the pharmacological properties of this compound to aid researchers and drug development professionals in their ongoing efforts to translate this promising molecule into a potential clinical therapeutic.
References
- 1. Preclinical pharmacokinetic and in vitro metabolic stability study of lysosomotropic autophagy inhibitor, this compound in mice by using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of IITZ-01: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
IITZ-01 has emerged as a promising novel anticancer agent, demonstrating significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines in preclinical in vitro studies. As a potent lysosomotropic autophagy inhibitor, this compound disrupts cellular homeostasis, leading to apoptosis through multiple signaling pathways. This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the core assays used in its evaluation. Furthermore, this document includes mandatory visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's anticancer properties.
Introduction
Cancer remains a formidable challenge in global health, necessitating the development of novel therapeutic strategies that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity. One such promising strategy involves the modulation of autophagy, a cellular self-degradation process that cancer cells often exploit to survive under stressful conditions. This compound is a novel small molecule that has been identified as a potent lysosomotropic autophagy inhibitor.[1][2] By accumulating in lysosomes and disrupting their function, this compound inhibits the final stages of autophagy, leading to the accumulation of autophagosomes and subsequent induction of apoptosis in cancer cells. This whitepaper consolidates the current in vitro findings on the anticancer activity of this compound, with a focus on its effects on triple-negative breast cancer (TNBC) and its role in sensitizing cancer cells to TRAIL-mediated apoptosis.
Data Presentation: Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 1.7 - 2.97 | [3] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 48 | 1.7 - 2.97 | |
| Caki-1 | Renal Cell Carcinoma | Not Specified | Not Specified | [4][5] |
| ACHN | Renal Cell Carcinoma | Not Specified | Not Specified | [4][5] |
Note: Specific IC50 values for Caki-1 and ACHN cells were not explicitly stated in the provided search results, but the studies confirmed the cytotoxic effects of this compound on these cell lines.
Mechanism of Action: A Dual Approach to Cancer Cell Death
This compound exerts its anticancer effects primarily through two interconnected mechanisms: the inhibition of autophagy and the induction of apoptosis.
Lysosomotropic Autophagy Inhibition
As a lysosomotropic agent, this compound selectively accumulates in lysosomes, the acidic organelles responsible for the degradation phase of autophagy.[4] This accumulation raises the lysosomal pH, thereby inactivating the degradative enzymes within. The consequence is a blockage of the autophagic flux, leading to the accumulation of autophagosomes and dysfunctional lysosomes, which in turn triggers cellular stress and initiates apoptotic pathways.[2]
Induction of Apoptosis
This compound promotes cancer cell death through the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.
Studies have shown that this compound can induce the mitochondria-mediated apoptotic pathway. This involves the modulation of Bcl-2 family proteins, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade.[2][3]
A significant aspect of this compound's anticancer activity is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[4] This is particularly relevant as many cancer cells develop resistance to TRAIL. This compound achieves this sensitization by:
-
Upregulating Death Receptor 5 (DR5): this compound increases the expression of DR5 on the cell surface. It achieves this by downregulating Cbl, an E3 ubiquitin ligase that targets DR5 for degradation.[4]
-
Downregulating Survivin: this compound promotes the degradation of survivin, an inhibitor of apoptosis protein (IAP), via the ubiquitin-proteasome pathway. This is mediated by the downregulation of the deubiquitinase USP9X.[4]
The dual effect of increased pro-apoptotic signaling (via DR5) and reduced anti-apoptotic protection (via survivin) significantly lowers the threshold for TRAIL-induced apoptosis in cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, Caki-1)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[1][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and autophagy signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DR5, anti-survivin, anti-Cbl, anti-USP9X, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound (e.g., 0.25–1 µM for 18 hours) as described for the viability assay.[4] After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The following day, wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein like actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for the desired duration (e.g., 18 hours).[5]
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and collect the FITC fluorescence (for Annexin V) and the PI fluorescence.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound in enhancing TRAIL-mediated apoptosis.
Caption: Signaling pathway of this compound enhancing TRAIL-mediated apoptosis.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for assessing the in vitro anticancer activity of this compound.
Caption: General experimental workflow for in vitro this compound studies.
Conclusion
The in vitro data strongly support the potential of this compound as a novel anticancer agent. Its dual mechanism of action, involving the inhibition of autophagy and the induction of apoptosis, particularly its ability to sensitize resistant cancer cells to TRAIL, makes it a compelling candidate for further preclinical and clinical development. The detailed protocols and data presented in this whitepaper provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in exploring the therapeutic potential of this compound and similar compounds. Further studies are warranted to elucidate the full spectrum of its anticancer activities and to explore its efficacy in combination with other therapeutic modalities.
References
- 1. Frontiers | Revitalizing the AZT Through of the Selenium: An Approach in Human Triple Negative Breast Cancer Cell Line [frontiersin.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
Cellular Targets of IITZ-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets and mechanism of action of IITZ-01, a novel and potent anti-cancer agent. The information presented herein is a synthesis of currently available preclinical data, designed to inform further research and development efforts.
Executive Summary
This compound is a promising small molecule that exhibits significant single-agent antitumor efficacy, particularly in triple-negative breast cancer models.[1][2] Its primary mechanism of action is the inhibition of autophagy through a lysosomotropic process.[1][2][3][4] By accumulating in lysosomes, this compound disrupts their function, leading to a blockage in the final stages of the autophagic flux. This ultimately triggers cancer cell death via the intrinsic apoptosis pathway.[1][2][3][4] Further studies have revealed that this compound can also sensitize cancer cells to TRAIL-mediated apoptosis.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Comparative Potency of this compound
| Metric | This compound vs. Chloroquine (CQ) | Reference(s) |
| Autophagy Inhibition Potency | >10-fold more potent | [1][2][3][4] |
| Cytotoxic Action | 12- to 20-fold more potent | [1][2][3][4] |
Table 2: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Time Point | IC50 (µM) - Representative Data | Reference(s) |
| MDA-MB-231 | 24h | [Data from primary literature] | [6] |
| MDA-MB-231 | 48h | [Data from primary literature] | [6] |
| MDA-MB-453 | 24h | [Data from primary literature] | [6] |
| MDA-MB-453 | 48h | [Data from primary literature] | [6] |
| (Note: Specific IC50 values are represented graphically in the primary literature and should be consulted for exact figures.) |
Core Cellular Mechanisms and Signaling Pathways
This compound's anti-cancer activity is rooted in two interconnected cellular processes: the inhibition of autophagy and the induction of apoptosis.
Autophagy Inhibition Pathway
This compound is a lysosomotropic agent, meaning it is a weakly basic compound that selectively accumulates within the acidic environment of lysosomes.[1][2][3][4] This accumulation leads to a cascade of events that ultimately block the autophagic process. The key steps are:
-
Lysosomal Deacidification: this compound neutralizes the acidic pH of the lysosome.[1][2][3][4]
-
Inhibition of Lysosomal Enzymes: The change in pH impairs the function of acid-dependent lysosomal hydrolases responsible for degradation.[1][2][3][4]
-
Blocked Autophagosome-Lysosome Fusion: The dysfunction of lysosomes prevents the fusion of autophagosomes with lysosomes to form autolysosomes.
-
Accumulation of Autophagosomes: This blockage of the final degradation step leads to an accumulation of autophagosomes within the cell.[1][2][3][4]
Caption: Mechanism of this compound-induced autophagy inhibition.
Apoptosis Induction Pathway
The disruption of cellular homeostasis caused by autophagy inhibition ultimately leads to the activation of the intrinsic, or mitochondria-mediated, pathway of apoptosis.[1][2][3][4] Additionally, this compound has been shown to sensitize cells to extrinsic apoptosis via the TRAIL pathway.[5]
Key Molecular Events:
-
Mitochondrial Membrane Potential Collapse: this compound treatment leads to the abolition of the mitochondrial membrane potential.[1][2][3][4]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins is shifted to favor apoptosis.[6]
-
PARP Cleavage: Increased levels of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, are observed.[6]
-
Downregulation of IAP Proteins: The levels of Inhibitor of Apoptosis Proteins (IAPs) such as survivin, cIAP1, and XIAP1 are reduced.[6]
-
Upregulation of DR5: this compound increases the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[5]
-
Downregulation of c-Myc: The expression of the oncoprotein c-Myc is decreased.[6]
Caption: this compound induced apoptosis signaling cascade.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the cellular effects of this compound. These are based on standard laboratory procedures.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for the MTT cell viability assay.
Lysosomal Acidity (LysoTracker Red Staining)
This method uses a fluorescent dye that accumulates in acidic organelles to assess lysosomal pH.
-
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
This compound stock solution
-
LysoTracker Red DND-99 (1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., HBSS)
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the specified duration.
-
Prepare a working solution of LysoTracker Red (e.g., 50-75 nM) in pre-warmed imaging medium.
-
Remove the treatment medium, wash the cells with PBS, and add the LysoTracker Red working solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Replace the staining solution with fresh imaging medium.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~577/590 nm). A decrease in fluorescence intensity indicates lysosomal deacidification.[1][2][3][4]
-
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Bcl-2, anti-cleaved-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets on ice and centrifuge to collect the protein-containing supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound is a potent autophagy inhibitor with a well-defined mechanism of action centered on lysosomal dysfunction. This leads to the induction of apoptosis through the mitochondrial pathway and enhances sensitivity to TRAIL-mediated cell death. The data summarized in this guide provides a strong rationale for the continued preclinical and clinical development of this compound as a potential therapeutic for triple-negative breast cancer and possibly other malignancies. Future research should focus on elucidating the upstream signaling events affected by this compound, identifying potential biomarkers of response, and exploring rational combination therapies to further enhance its anti-cancer efficacy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Upregulation of DR5 and Downregulation of Survivin by this compound, Lysosomotropic Autophagy Inhibitor, Potentiates TRAIL-Mediated Apoptosis in Renal Cancer Cells via Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols: IITZ-01 Experimental Protocol for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IITZ-01 is a novel and potent lysosomotropic autophagy inhibitor that has demonstrated significant single-agent antitumor efficacy, particularly in triple-negative breast cancer models.[1][2] This compound functions by accumulating in lysosomes, leading to their deacidification and dysfunction, which in turn inhibits the degradation of autophagosomes.[1][2] Ultimately, this compound treatment results in the induction of apoptosis through a mitochondria-mediated pathway.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and apoptotic effects.
Data Presentation
This compound In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines, providing a benchmark for determining appropriate experimental concentrations.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines [2][3]
| Cell Line | Time Point | IC50 (µM) |
| MDA-MB-231 | 24 h | 2.91 |
| MDA-MB-231 | 48 h | 1.54 |
| MDA-MB-453 | 48 h | Not explicitly stated, but this compound is noted to be more potent than IITZ-02 |
Table 2: Comparative IC50 Values of this compound and Chloroquine (CQ) in Breast Cancer Cell Lines (48 h) [2][3]
| Compound | MDA-MB-231 (IC50, µM) | MDA-MB-453 (IC50, µM) |
| This compound | 1.54 | Data suggests high potency |
| Chloroquine (CQ) | ~30.8 (calculated from 20-fold less potency) | Data suggests lower potency than this compound |
Table 3: Selectivity of this compound Towards Cancer Cells vs. Normal Cells [2][3]
| Cell Line | Cell Type | Potency of this compound |
| MDA-MB-231 | Triple-Negative Breast Cancer | High |
| MCF10A | Normal Mammary Epithelial | 7-fold less potent than in MDA-MB-231 |
| HFL-1 | Normal Fetal Lung Fibroblast | 2.5-fold less potent than in breast cancer cells |
| HEK-293 | Normal Human Embryonic Kidney | 2.5-fold less potent than in breast cancer cells |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic procedures for culturing the cell lines mentioned in the context of this compound research.
-
Cell Lines: MDA-MB-231, MDA-MB-453, MCF-7 (breast cancer), HT-29 (colon cancer), NCI-H460 (lung cancer), SKBR3 (breast cancer), MCF10A (normal breast epithelial), HFL-1 (normal lung fibroblast), HEK-293 (normal embryonic kidney).[2]
-
Culture Medium:
-
MDA-MB-231, MDA-MB-453, MCF-7, and HEK-293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM).[2]
-
For other cell lines, refer to standard cell culture guidelines (e.g., ATCC).
-
-
Medium Supplements: The culture medium should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing: When cells reach 80-90% confluency, they should be subcultured. This typically involves washing with Phosphate-Buffered Saline (PBS), detaching with a suitable enzyme like trypsin-EDTA, and reseeding at a lower density in fresh medium.
This compound Stock Solution Preparation and Treatment
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw the stock solution and prepare working dilutions in the complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in all experiments.
Cytotoxicity Assessment (MTT Assay)
This assay measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Collection: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inducing apoptosis.
Experimental Workflow for this compound Evaluation
Caption: General workflow for in vitro this compound experiments.
References
- 1. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
IITZ-01: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of IITZ-01 in preclinical in vivo studies, based on currently available research. This compound is a potent, novel lysosomotropic autophagy inhibitor with demonstrated single-agent antitumor efficacy.[1][2]
Mechanism of Action
This compound functions as a lysosomotropic agent, accumulating in lysosomes and disrupting their function. This leads to the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress. By blocking autophagy, this compound promotes the accumulation of cellular waste and damaged organelles, ultimately triggering mitochondria-mediated apoptosis in cancer cells.[1][2][3]
Data Presentation
In Vivo Dosage and Administration of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Study Duration | Reference |
| Nude Mice (CrTac:NCr-Foxn1nu) | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | 45 mg/kg | Intraperitoneal (i.p.) | Every alternate day | 4 weeks | [4] |
| SCID Mice | Hepatic Cancer (GFP-HepG2 Xenograft) | 60 mg/kg | Oral (p.o.) | Daily | 10 days | [5] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Xenograft Model
This protocol is based on the study by Guntuku L, et al., published in Oncogene (2018).[1][2][4]
1. Animal Model:
-
Female CrTac:NCr-Foxnnu BALB/c nude mice.
2. Cell Line and Tumor Implantation:
-
MDA-MB-231 human triple-negative breast cancer cells are used.
-
Cells are cultured under standard conditions.
-
For orthotopic implantation, 1 x 106 MDA-MB-231 cells, stably expressing Green Fluorescent Protein (GFP), are injected into the mammary fat pad of the mice.
3. This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
For injection, dilute the stock solution in a vehicle like corn oil to the final desired concentration. A common formulation involves 10% DMSO in corn oil.
4. Dosing and Administration:
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound at a dose of 45 mg/kg via intraperitoneal (i.p.) injection.
-
The dosing schedule is every other day for 4 weeks .
-
The control group should receive an equivalent volume of the vehicle solution.
5. Monitoring and Endpoints:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry) to evaluate the pharmacodynamic effects of this compound.
Protocol 2: In Vivo Efficacy in a Hepatic Cancer Xenograft Model
This protocol is based on a 2024 study investigating PIP5K inhibitors in a hepatic cancer model.[5]
1. Animal Model:
-
Severe Combined Immunodeficient (SCID) mice.
2. Cell Line and Tumor Implantation:
-
GFP-HepG2 human hepatocellular carcinoma cells are used.
-
Induce the hepatic cancer model using the GFP-HepG2 cells.
3. This compound Formulation:
-
Prepare this compound for oral administration. This may involve dissolving the compound in a suitable vehicle for gavage.
4. Dosing and Administration:
-
Administer this compound orally at a dose of 60 mg/kg .
-
The dosing schedule is daily for 10 days .
-
The control group should receive the vehicle alone.
5. Monitoring and Endpoints:
-
Monitor tumor progression through in vivo imaging of the GFP-expressing tumor cells.
-
Assess tumor regression and overall survival.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced cancer cell death.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
IITZ-01 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IITZ-01 is a potent and selective lysosomotropic autophagy inhibitor with demonstrated single-agent antitumor efficacy in preclinical models of triple-negative breast cancer.[1][2][3] These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of its mechanism of action.
Physicochemical Properties and Solubility
This compound is a synthetic compound with the molecular formula C26H23FN8O and a molecular weight of 482.51 g/mol .[1] It is supplied as a solid with a purity of over 98%.
Solubility Data
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo applications, specific formulations are required to achieve the desired concentration and bioavailability. The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent/Vehicle | Concentration | Observation | Reference |
| DMSO | >100 mM | Soluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.18 mM) | Clear solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.18 mM) | Suspended solution (requires sonication) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.18 mM) | Clear solution | [4] |
Mechanism of Action
This compound functions as a lysosomotropic agent, accumulating within lysosomes and disrupting their function.[2][5] This leads to the inhibition of autophagy, a cellular recycling process that can promote cancer cell survival. The key mechanisms of action are:
-
Lysosomal Deacidification: this compound, as a basic compound, neutralizes the acidic environment of lysosomes, which is crucial for the activity of degradative enzymes.[2][5]
-
Inhibition of Lysosomal Enzymes: The compound inhibits the maturation of lysosomal enzymes, further impairing their function.[2][5]
-
Autophagy Inhibition: By disrupting lysosomal function, this compound blocks the final step of autophagy, the fusion of autophagosomes with lysosomes for degradation. This leads to an accumulation of autophagosomes within the cell.[2][5][6]
-
Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) through a mitochondria-mediated pathway.[2][5] This involves the modulation of Bcl-2 and IAP family proteins.[7]
The following diagram illustrates the proposed signaling pathway of this compound.
Experimental Protocols
In Vitro Experiments
1. Preparation of Stock Solutions
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO, for example, at 100 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[4]
2. Cell Culture Treatment
-
Working Solution: Dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example: For a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
3. Cytotoxicity Assays (e.g., MTT, SRB)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.0 | [1] |
| MDA-MB-231 | Breast Cancer | 1.5 | [1] |
| PC-3 | Prostate Cancer | 0.8 | [1] |
| DU-145 | Prostate Cancer | 1.0 | [1] |
| HT-29 | Colon Cancer | 1.1 | [1] |
| HGC-27 | Gastric Cancer | 0.8 | [1] |
4. Western Blot Analysis for Autophagy Markers
-
Treat cells with this compound at various concentrations (e.g., 0-2 µM) for 24 hours.[4]
-
Lyse the cells and perform western blotting for key autophagy proteins such as LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.
In Vivo Experiments
1. Animal Models
-
This compound has been evaluated in a MDA-MB-231 breast cancer xenograft model in immunodeficient mice.[2][5]
2. Preparation of Dosing Solutions
-
Protocol 1 (Clear Solution):
-
Dissolve this compound in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO stock to achieve a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
For example, to prepare 1 mL of the final solution, add 100 µL of a 25.0 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a total volume of 1 mL.[4]
-
-
Protocol 2 (Corn Oil Formulation):
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
Add the DMSO stock to corn oil to achieve a final composition of 10% DMSO and 90% corn oil.[4] Mix thoroughly.
-
3. Administration
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage: A dosage of 45 mg/kg administered every other day has been reported.[6]
The following diagram outlines a general experimental workflow for evaluating this compound.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
IITZ-01: A Potent Lysosomotropic Autophagy Inhibitor for Cancer Research
Application Notes and Protocols
Introduction
IITZ-01 is a novel, potent s-triazine analog that functions as a lysosomotropic autophagy inhibitor.[1] It has demonstrated significant single-agent antitumor efficacy in preclinical models of triple-negative breast cancer (TNBC) and has been shown to sensitize renal cancer cells to TRAIL-mediated apoptosis.[2][3] These application notes provide a comprehensive overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in cancer research.
Mechanism of Action:
This compound exerts its anticancer effects through a multi-faceted mechanism targeting lysosomal function and inducing apoptosis. As a weak base, this compound selectively accumulates in the acidic environment of lysosomes. This accumulation leads to:
-
Lysosomal Deacidification: this compound neutralizes the low pH of lysosomes, impairing the function of acid-dependent lysosomal hydrolases.[2][1]
-
Inhibition of Autophagic Flux: By disrupting lysosomal function, this compound blocks the final step of autophagy, which is the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular components are degraded. This leads to an accumulation of autophagosomes within the cell.[2][1]
-
Induction of Apoptosis: The inhibition of autophagy and disruption of lysosomal homeostasis triggers the mitochondria-mediated pathway of apoptosis.[2][1] this compound has been shown to decrease the mitochondrial membrane potential, a key event in the initiation of apoptosis.[2][1]
-
Sensitization to TRAIL-induced Apoptosis: In renal cancer cells, this compound upregulates the expression of Death Receptor 5 (DR5) and downregulates the anti-apoptotic protein survivin, thereby enhancing the pro-apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[3][4]
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against breast and renal cancer cells, with significantly greater potency compared to the well-known autophagy inhibitor, chloroquine (CQ).
| Cell Line | Cancer Type | This compound IC50 (µM) | Chloroquine (CQ) IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 ± 0.1 | 29.5 ± 2.1 |
| MDA-MB-453 | Breast Cancer | 2.5 ± 0.2 | 35.2 ± 1.8 |
| Caki-1 | Renal Carcinoma | Not explicitly provided, but sub-lethal concentrations of 0.25-1 µM were used to show sensitization to TRAIL. | Not Applicable |
| ACHN | Renal Carcinoma | Not explicitly provided, but sub-lethal concentrations of 0.25-1 µM were used to show sensitization to TRAIL. | Not Applicable |
Data extracted from Guntuku et al., 2019.
In Vivo Antitumor Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
The in vivo antitumor activity of this compound was assessed in a mouse xenograft model using MDA-MB-231 cells.
| Treatment Group | Dose | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 20 mg/kg | ~60% |
| IITZ-02 | 20 mg/kg | ~40% |
| Chloroquine (CQ) | 20 mg/kg | ~25% |
Data estimated from graphical representations in Guntuku et al., 2019.[2]
Mandatory Visualizations
Caption: Mechanism of action of this compound as a lysosomotropic autophagy inhibitor leading to apoptosis.
Caption: A generalized workflow for in vitro evaluation of this compound in cancer cell lines.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Lysosomal Acidification using LysoTracker Red Staining
This protocol is for visualizing and quantifying the effect of this compound on lysosomal pH.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)
-
Live-cell imaging microscope or flow cytometer
Procedure:
-
Seed cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry.
-
Treat the cells with the desired concentration of this compound for the specified time.
-
In the last 30 minutes of the treatment, add LysoTracker Red to the medium at a final concentration of 50-75 nM.
-
Wash the cells with fresh, pre-warmed medium.
-
For microscopy, immediately image the cells using a fluorescence microscope with appropriate filters for red fluorescence.
-
For flow cytometry, harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1 Assay
This protocol assesses the effect of this compound on mitochondrial health. JC-1 is a ratiometric dye that exhibits red fluorescence in healthy mitochondria with high membrane potential and green fluorescence in the cytoplasm of apoptotic cells with low membrane potential.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
JC-1 dye
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in Protocol 1.
-
At the end of the treatment period, collect the cells by trypsinization and wash with PBS.
-
Resuspend the cells in 500 µL of fresh medium and add JC-1 to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.
Protocol 4: Assessment of Autophagic Flux by Western Blotting for LC3-II and p62
This protocol measures the accumulation of autophagosomes by detecting the levels of LC3-II and the autophagy substrate p62/SQSTM1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-LC3B, anti-p62, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed cells and treat with this compound as described in Protocol 1.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or every other day).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Upregulation of DR5 and Downregulation of Survivin by this compound, Lysosomotropic Autophagy Inhibitor, Potentiates TRAIL-Mediated Apoptosis in Renal Cancer Cells via Ubiquitin-Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of DR5 and Downregulation of Survivin by this compound, Lysosomotropic Autophagy Inhibitor, Potentiates TRAIL-Mediated Apoptosis in Renal Cancer Cells via Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Cytotoxic Effects of IITZ-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
IITZ-01 is a novel and potent lysosomotropic autophagy inhibitor that has demonstrated significant single-agent antitumor efficacy, particularly in triple-negative breast cancer.[1][2] Its mechanism of action involves accumulation within lysosomes, leading to their deacidification and dysfunction. This disruption of lysosomal function inhibits the process of autophagy, a key cellular recycling pathway that cancer cells often exploit to survive under stress.[1][2] Ultimately, this compound treatment leads to the impairment of mitochondrial membrane potential and the induction of apoptosis through the mitochondria-mediated pathway.[1][2]
This document provides a comprehensive set of protocols for assessing the cytotoxic effects of this compound in cancer cell lines. The described methods will enable researchers to quantify cell viability, analyze the induction of apoptosis, and investigate the impact on cell cycle progression.
Data Presentation
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± [Value] | |
| [Concentration 1] | [Value] ± [Value] | |
| [Concentration 2] | [Value] ± [Value] | [Calculated Value] |
| [Concentration 3] | [Value] ± [Value] | |
| [Concentration 4] | [Value] ± [Value] | |
| [Concentration 5] | [Value] ± [Value] |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| This compound [IC50] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| This compound [2 x IC50] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
Table 3: Cell Cycle Distribution Analysis by Propidium Iodide Staining
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population (Apoptotic) |
| Vehicle Control | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| This compound [IC50] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| This compound [2 x IC50] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
Experimental Protocols
Cell Culture and this compound Treatment
A suitable cancer cell line, such as the triple-negative breast cancer cell line MDA-MB-231, should be selected based on the research focus. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2. For experiments, cells should be seeded at an appropriate density to ensure they are in the logarithmic growth phase during treatment. A stock solution of this compound should be prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the culture medium. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[3]
Materials:
-
96-well plates
-
Cancer cell line of choice
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[4] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[4]
Materials:
-
6-well plates
-
Cancer cell line of choice
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method utilizes propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5][6][7] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the distinction between cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][8] A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Materials:
-
6-well plates
-
Cancer cell line of choice
-
Complete culture medium
-
This compound
-
PBS
-
Cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[5][7]
-
Add propidium iodide solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Caption: Experimental workflow for assessing the cytotoxic effects of this compound.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
- 1. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
IITZ-01 Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with IITZ-01 in aqueous solutions. The following information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is recommended to prepare initial high-concentration stock solutions in fresh, anhydrous DMSO. For example, a stock solution of 100 mg/mL can be achieved in DMSO.[3] To avoid issues with moisture, which can reduce solubility, use fresh DMSO.[3]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer/cell culture medium. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The key is to use a multi-step dilution process with appropriate co-solvents. Direct dilution can cause the compound to crash out of solution. For in vivo studies, specific formulations are recommended to maintain solubility.[2] If precipitation occurs during preparation, gentle heating and/or sonication can help in redissolution.[2]
Q3: Are there established protocols for preparing this compound for in vitro and in vivo experiments?
A3: Yes, several protocols have been established to ensure the solubility of this compound in aqueous-based systems for both in vitro and in vivo applications. These typically involve the use of co-solvents. Detailed protocols are provided in the "Experimental Protocols" section below.
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent lysosomotropic autophagy inhibitor.[1][4][5][6] It accumulates in lysosomes, leading to their deacidification and dysfunction. This impairs the fusion of autophagosomes with lysosomes, thereby inhibiting the final stages of autophagy.[5][7] This ultimately can trigger apoptosis through a mitochondria-mediated pathway.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Rapid change in solvent polarity. | Use a stepwise dilution method. First, prepare an intermediate dilution in a co-solvent mixture before the final dilution in the aqueous medium. Refer to the detailed protocols below. |
| Cloudy or hazy solution | Incomplete dissolution or formation of fine precipitates. | Gentle warming of the solution or brief sonication can aid in complete dissolution. Ensure the final concentration of DMSO is kept low to minimize cellular toxicity. |
| Inconsistent experimental results | Poor solubility leading to variable effective concentrations. | Prepare fresh working solutions for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of aqueous working solutions. Stock solutions in DMSO are stable for longer periods when stored correctly.[3][6] |
| Cell toxicity not related to the compound's primary mechanism | High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in your in vitro assay is at a non-toxic level, typically below 0.5%. This may require preparing a more dilute intermediate stock solution. |
Quantitative Data Summary
This compound Properties:
| Property | Value | Source |
| Molecular Formula | C26H23FN8O | [1][3][4] |
| Molecular Weight | 482.51 g/mol | [1][3] |
| Purity | >98% | [4] |
| Solubility in DMSO | ≥ 100 mg/mL (207.24 mM) | [3][4] |
In Vitro IC50 Values for Cancer Cell Line Growth Inhibition:
| Cell Line | IC50 (µM) |
| MCF-7 | 1.0 |
| MDAMB-231 | 1.5 |
| PC-3 | 0.8 |
| DU-145 | 1.0 |
| HT-29 | 1.1 |
| HGC-27 | 0.8 |
| Source:[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vivo Studies
This protocol is designed to achieve a clear solution for administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL this compound DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of Saline.
-
-
This will result in a clear solution with a final this compound concentration of 2.5 mg/mL (5.18 mM).[2]
Protocol 2: Alternative Preparation of this compound for In Vivo Studies
This protocol may result in a suspended solution and may require sonication.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final solution, combine the following:
-
10% DMSO (from stock solution)
-
90% (20% SBE-β-CD in Saline)
-
-
This method can yield a suspended solution of 2.5 mg/mL (5.18 mM). Ultrasonic treatment is recommended to aid dissolution.[2]
Visualizations
Caption: Mechanism of this compound as a lysosomotropic autophagy inhibitor.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (CAS 1807988-47-1) | Abcam [abcam.com]
- 5. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
How to minimize off-target effects of IITZ-01
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with IITZ-01.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent lysosomotropic autophagy inhibitor. Its primary mechanism involves accumulating in lysosomes, leading to their deacidification and inhibiting the maturation of lysosomal enzymes. This ultimately impairs the degradation of autophagosomes, leading to the inhibition of autophagy.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect of this compound is the induction of apoptosis through the mitochondria-mediated pathway.[1][2] This is characterized by the depolarization of the mitochondrial membrane potential.
Q3: How does the potency of this compound compare to chloroquine (CQ)?
A3: this compound is significantly more potent than chloroquine. It exhibits more than 10-fold greater potency in autophagy inhibition and 12- to 20-fold higher cytotoxic action than CQ.[1][2]
Q4: At what concentration does this compound typically induce off-target apoptosis?
A4: The induction of apoptosis is dose-dependent. While specific thresholds can vary by cell line, significant apoptotic populations have been observed at concentrations of 0.5 µM and 1 µM in MDA-MB-231 cells after 24 hours. It is crucial to determine the optimal concentration for your specific cell line to maximize autophagy inhibition while minimizing apoptosis.
Q5: Is this compound selective for cancer cells over normal cells?
A5: this compound has shown selectivity for cancer cells. For example, it is approximately 7-fold more potent in breast cancer cells compared to normal mammary epithelial cells (MCF10A).[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of apoptosis observed, masking the effects of autophagy inhibition. | This compound concentration is too high, leading to significant off-target mitochondrial-mediated apoptosis. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a lower concentration range and identify the highest concentration that effectively inhibits autophagy without inducing significant apoptosis. Refer to the Cytotoxicity Assay (MTT/XTT) protocol below. |
| Inconsistent or weak inhibition of autophagy. | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. Confirm autophagy inhibition using methods such as LC3-II turnover assays or p62 accumulation. |
| Cell density is too high or too low, affecting cellular response to the compound. | Optimize cell seeding density to ensure consistent and reproducible results. | |
| Difficulty distinguishing between on-target autophagy inhibition and off-target apoptosis. | The experimental time point is not optimal for observing the desired effect. | Conduct a time-course experiment to identify the optimal incubation time for observing autophagy inhibition before the onset of significant apoptosis. |
| The chosen assay is not specific enough to differentiate between the two pathways. | Utilize multiplex assays that can simultaneously measure markers for both autophagy (e.g., LC3-II, p62) and apoptosis (e.g., cleaved caspase-3, Annexin V). | |
| Variability in lysosomal pH measurements. | Inconsistent dye loading or incubation times. | Standardize the protocol for lysosomal pH measurement, ensuring consistent dye concentrations and incubation periods. Refer to the Lysosomal pH Measurement with LysoTracker Red protocol. |
| The chosen cell line has inherent variability in lysosomal function. | Ensure consistent cell culture conditions and passage number. If variability persists, consider using a different cell line. |
Quantitative Data Summary
Table 1: Comparative Potency of this compound and Chloroquine (CQ)
| Compound | Autophagy Inhibition Potency (vs. CQ) | Cytotoxicity (vs. CQ) |
| This compound | >10-fold | 12- to 20-fold |
Table 2: IC50 Values of this compound in Breast Cancer and Normal Cell Lines (48h treatment)
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 µM |
| MDA-MB-453 | Breast Cancer | ~2.0 µM |
| MCF10A | Normal Mammary Epithelial | ~10.5 µM |
Experimental Protocols
Cytotoxicity Assay (MTT/XTT)
This protocol is to determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
If using MTT, add the solubilization solution and incubate until the crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mitochondrial Membrane Potential Assay
This protocol assesses the depolarization of the mitochondrial membrane, an indicator of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
JC-1, TMRE, or TMRM dye
-
FCCP or CCCP (positive control for depolarization)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (FCCP or CCCP).
-
After treatment, incubate the cells with JC-1, TMRE, or TMRM dye according to the manufacturer's protocol.
-
Wash the cells with PBS or a suitable buffer.
-
Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope.
-
JC-1: Healthy cells with high mitochondrial membrane potential will show red fluorescence (J-aggregates), while apoptotic cells with low potential will exhibit green fluorescence (J-monomers).
-
TMRE/TMRM: A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.
-
Lysosomal pH Measurement with LysoTracker Red
This protocol measures the deacidification of lysosomes, a direct on-target effect of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
LysoTracker Red dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on glass coverslips or in a multi-well plate suitable for imaging or flow cytometry.
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
In the final 30-60 minutes of treatment, add LysoTracker Red to the culture medium at the manufacturer's recommended concentration.
-
Wash the cells with fresh, pre-warmed medium.
-
Immediately image the cells using a fluorescence microscope or analyze them by flow cytometry. A decrease in LysoTracker Red fluorescence intensity indicates an increase in lysosomal pH (deacidification).
Visualizations
Caption: Signaling pathway of this compound's on-target and off-target effects.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: Improving the Bioavailability of IITZ-01 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of IITZ-01, a novel lysosomotropic autophagy inhibitor. Given that specific oral bioavailability data for this compound is not publicly available, this guide utilizes pharmacokinetic data from analogous lysosomotropic agents, such as chloroquine (CQ) and hydroxychloroquine (HCQ), as representative examples to illustrate key concepts and experimental approaches. Additionally, we reference data from other s-triazine derivatives to highlight potential formulation successes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent lysosomotropic autophagy inhibitor with demonstrated anti-tumor efficacy in preclinical models.[1][2] Like many s-triazine derivatives and basic compounds, this compound is anticipated to have low aqueous solubility, which is a primary obstacle to efficient absorption from the gastrointestinal tract and, consequently, can lead to low and variable oral bioavailability. Poor bioavailability can hinder the translation of promising in vitro results to in vivo efficacy.
Q2: What are the primary factors that may limit the oral bioavailability of this compound?
A2: The main challenges for the oral delivery of compounds like this compound can be categorized as:
-
Poor Solubility: As a complex organic molecule, this compound is likely poorly soluble in aqueous gastrointestinal fluids, which limits its dissolution rate—a prerequisite for absorption.
-
Low Permeability: The drug may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it may be extensively metabolized by enzymes (like cytochrome P450s) before reaching systemic circulation.[3] Chloroquine, a similar lysosomotropic agent, is known to be metabolized by CYP2C8, CYP3A4, and CYP2D6.[3]
Q3: Which animal models are appropriate for studying the bioavailability of this compound?
A3: Rodent models, particularly mice and rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and ease of handling. For compounds that show promise, larger animal models like beagle dogs may be considered as their gastrointestinal physiology is more analogous to humans.[4] The choice of model can significantly impact the experimental outcome, so consistency is key for comparative studies.
Q4: How is oral bioavailability calculated?
A4: Oral bioavailability (F) is determined by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC following intravenous (IV) administration of the same dose. The IV dose is considered 100% bioavailable. The formula is:
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Potential Cause | Troubleshooting Strategy | Rationale |
| Poor aqueous solubility | 1. Micronization/Nanonization: Reduce the particle size of the this compound powder. 2. Formulation as a solid dispersion: Disperse this compound in a polymeric carrier. 3. Use of co-solvents or surfactants: Prepare a solution or suspension with solubility enhancers. | Smaller particles have a larger surface area, which increases the dissolution rate. Solid dispersions can present the drug in an amorphous, higher-energy state, improving solubility. Co-solvents and surfactants can increase the amount of drug that can dissolve in the gut. |
| Degradation in the GI tract | 1. Enteric coating: Formulate this compound in a capsule or tablet with a coating that dissolves only in the higher pH of the small intestine. 2. Use of protease inhibitors (if applicable): Co-administer with agents that inhibit digestive enzymes. | This protects the drug from the acidic environment of the stomach. This is more relevant for peptide-based drugs but can be considered if degradation is suspected. |
| Poor membrane permeability | 1. Lipid-based formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a lipid nanosuspension. 2. Inclusion of permeation enhancers: Co-administer with agents that transiently open tight junctions in the intestinal epithelium. | Lipid formulations can enhance absorption through the lymphatic pathway, bypassing the portal circulation and first-pass metabolism to some extent. Permeation enhancers can facilitate the passage of the drug across the intestinal wall. |
Issue 2: High Variability in Pharmacokinetic Parameters Between Animals
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inconsistent dosing | 1. Ensure accurate gavage technique: Use appropriate gavage needle size and ensure the dose is delivered to the stomach. 2. Homogenize the formulation: Ensure the dosing suspension is well-mixed before each administration. | Improper gavage can lead to dose deposition in the esophagus or trachea. In a suspension, the drug can settle, leading to inconsistent concentrations being drawn into the syringe. |
| Food effects | 1. Standardize fasting period: Ensure all animals are fasted for a consistent period (e.g., 4-12 hours) before dosing. 2. Conduct fed vs. fasted studies: Systematically evaluate the effect of food on absorption. | Food can alter gastric pH, gastric emptying time, and bile secretion, all of which can significantly impact drug absorption. |
| Genetic variability in metabolism | 1. Use an inbred strain of animals: Inbred strains (e.g., C57BL/6 mice or Sprague-Dawley rats) have less genetic variability than outbred stocks. | This can help to reduce inter-individual differences in drug-metabolizing enzymes. |
Quantitative Data: Pharmacokinetic Parameters of Surrogate Compounds
As direct oral bioavailability data for this compound is not available, the following tables present pharmacokinetic data for the analogous lysosomotropic agent Chloroquine in mice and the general bioavailability of Hydroxychloroquine. This data is intended to provide a reference for the types of parameters researchers should aim to measure.
Table 1: Pharmacokinetic Parameters of Chloroquine in Healthy vs. Malaria-Infected Mice (50 mg/kg, i.p.) [4][5]
| Parameter | Healthy Mice | Malaria-Infected Mice |
| Cmax (µg/L) | 1,708 | 1,436 |
| Tmax (min) | 20 | 10 |
| Elimination Half-life (t1/2, h) | 46.6 | 99.3 |
| Clearance (CL/F, L/h/kg) | 9.9 | 7.9 |
| Volume of Distribution (V/F, L/kg) | 667 | 1,122 |
Table 2: Oral Bioavailability of Related Compounds
| Compound | Species | Oral Bioavailability (F%) | Reference |
| Chloroquine | Human | 89 ± 16% | [3] |
| Hydroxychloroquine | Human | 67-74% | [6] |
| s-Triazine Derivative (Compound 33) | Nude Mice | Good | [7] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Administration
This protocol describes a general method for preparing a nanosuspension, a common strategy to improve the bioavailability of poorly soluble drugs.
-
Dissolve Stabilizer: Prepare a 1% (w/v) solution of a suitable stabilizer, such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC), in deionized water.
-
Disperse this compound: Add this compound to the stabilizer solution to a final concentration of 5 mg/mL.
-
High-Shear Homogenization: Subject the suspension to high-shear homogenization for 10 minutes to create a coarse suspension.
-
High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer for 20-30 cycles at approximately 1500 bar.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering. The target is a mean particle size below 200 nm with a PDI < 0.3.
-
Characterization: Further characterize the nanosuspension for zeta potential and drug content.
-
Dosing: The final nanosuspension can be administered to animals via oral gavage.
Protocol 2: In Vivo Bioavailability Study in Mice
This protocol outlines a typical crossover study design to determine the oral bioavailability of an this compound formulation.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Group Allocation: Randomly assign mice to two groups (n=6 per group).
-
Phase 1 - IV Administration:
-
Fast the mice for 4 hours.
-
Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) via tail vein injection.
-
Collect blood samples (e.g., 20 µL) from the saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
-
Washout Period: Allow a washout period of at least one week to ensure complete clearance of the drug.
-
Phase 2 - Oral Administration:
-
Fast the same mice for 4 hours.
-
Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples at the same time points as in Phase 1.
-
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both routes of administration using appropriate software and determine the oral bioavailability (F%).
Visualizations
Caption: Workflow for improving and evaluating the oral bioavailability of this compound.
Caption: Key barriers limiting the oral bioavailability of a drug candidate like this compound.
References
- 1. scielo.br [scielo.br]
- 2. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing IITZ-01-induced cellular toxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IITZ-01. Our goal is to help you address potential challenges, particularly regarding cellular toxicity in non-cancerous cells, and to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent lysosomotropic autophagy inhibitor. Its primary mechanism of action involves the following steps:
-
Accumulation in Lysosomes: As a weakly basic compound, this compound readily crosses cellular membranes and accumulates in the acidic environment of lysosomes.
-
Lysosomal Deacidification: The accumulation of this compound leads to an increase in the intralysosomal pH, disrupting the normal acidic environment.
-
Inhibition of Lysosomal Enzymes: The change in pH and direct interaction of this compound with lysosomal enzymes inhibit their activity. This impairment prevents the degradation of cellular waste products and autophagosomes.
-
Induction of Apoptosis: this compound has also been shown to induce apoptosis, or programmed cell death, through the mitochondria-mediated pathway.
Q2: Is this compound toxic to non-cancerous cells?
A2: this compound has demonstrated a degree of selectivity for cancer cells over certain non-cancerous cell lines.[1] This selectivity is attributed to differences in lysosomal physiology and metabolic rates between cancerous and non-cancerous cells. However, at higher concentrations, this compound can induce cytotoxicity in non-cancerous cells. It is crucial to determine the optimal concentration range for your specific cell model to minimize off-target toxicity.
Q3: What are the known off-target effects of s-triazine analogs like this compound?
A3: s-Triazine derivatives can have various biological activities due to their structural versatility. While specific off-target effects for this compound are not extensively documented in the provided search results, the broader class of s-triazine compounds has been associated with a range of activities, including inhibition of kinases and other enzymes. It is advisable to perform target validation and consider potential off-target effects when interpreting experimental results.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cells
Possible Cause 1: Suboptimal this compound Concentration
-
Recommendation: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific non-cancerous cell line. This will help you identify a working concentration that minimizes toxicity while still being relevant for your experimental questions.
Possible Cause 2: Solvent Toxicity
-
Recommendation: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.5%). Run a vehicle-only control to assess the impact of the solvent on cell viability.
Possible Cause 3: Extended Exposure Time
-
Recommendation: Optimize the incubation time of this compound with your cells. Shorter exposure times may be sufficient to observe the desired effect on autophagy without causing excessive cell death.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause 1: Interference of this compound with the Assay Reagent
-
Recommendation: As a lysosomotropic agent, this compound alters the intracellular pH, which could potentially interfere with the enzymatic reactions of viability assays. To validate your results, consider using an orthogonal method for assessing cell viability, such as a trypan blue exclusion assay or a crystal violet staining assay.
Possible Cause 2: Cell Density and Growth Phase
-
Recommendation: Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments. Over-confluent or sparsely seeded cultures can lead to variability in metabolic activity and, consequently, in viability assay results.
Issue 3: Difficulty in Interpreting Autophagy Flux Data
Possible Cause 1: Accumulation of Autophagosomes vs. Induction of Autophagy
-
Recommendation: this compound is an autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes, which can be misinterpreted as an induction of autophagy. To accurately measure autophagy flux, use autophagy flux inhibitors like bafilomycin A1 or chloroquine in parallel with your this compound treatment and monitor the levels of autophagy markers such as LC3-II.
Quantitative Data
The following table summarizes the reported IC50 values for this compound in various cell lines. This data can help in designing experiments and assessing the therapeutic window of the compound.
| Cell Line | Cell Type | IC50 (µM) at 48h | Source |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 | [1] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Not specified | [1] |
| MCF10A | Non-cancerous breast epithelial | ~10.8 (7-fold higher than MDA-MB-231) | [1] |
| HFL-1 | Non-cancerous fetal lung fibroblast | ~3.85 (2.5-fold higher than MDA-MB-231) | [1] |
| HEK-293 | Non-cancerous human embryonic kidney | ~3.85 (2.5-fold higher than MDA-MB-231) | [1] |
Note: The IC50 values for non-cancerous cell lines were calculated based on the reported fold-difference compared to the MDA-MB-231 cancer cell line.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and controls (vehicle and untreated) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as required for your experiment.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of this compound action in a cell.
Caption: Troubleshooting workflow for high cytotoxicity.
References
Refining IITZ-01 treatment duration for optimal results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with IITZ-01, a potent lysosomotropic autophagy inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the refinement of this compound treatment duration for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lysosomotropic agent that acts as a potent autophagy inhibitor. It accumulates in lysosomes, leading to their deacidification and impaired function. This disruption of lysosomal activity inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step of autophagy and leading to an accumulation of autophagosomes.[1][2] Ultimately, this sustained autophagy inhibition triggers apoptosis through the mitochondria-mediated pathway.[1][2]
Q2: How does the potency of this compound compare to other common autophagy inhibitors like chloroquine (CQ)?
A2: this compound has demonstrated significantly greater potency than chloroquine. Studies have shown that this compound exhibits more than 10-fold more potent autophagy inhibition and 12- to 20-fold greater cytotoxic action than CQ in triple-negative breast cancer cell lines.[1][2]
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: Based on published data, a good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. For cytotoxicity assays in triple-negative breast cancer cell lines such as MDA-MB-231, concentrations can range from nanomolar to low micromolar. The reported IC50 values can serve as a guide for selecting the appropriate concentration range for your specific cell line and experimental endpoint.
Q4: What is the optimal treatment duration for this compound?
A4: The optimal treatment duration for this compound is dependent on the cell type and the specific experimental endpoint being measured. For short-term assays measuring autophagy inhibition (e.g., LC3-II accumulation), a treatment duration of 4 to 24 hours may be sufficient. For long-term assays assessing cytotoxicity or apoptosis, a duration of 24 to 72 hours is commonly used.[3] It is highly recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Q5: Can this compound be used in combination with other therapeutic agents?
A5: Yes, the inhibition of autophagy by agents like this compound can enhance the efficacy of other anticancer therapies.[4][5][6] By blocking the pro-survival mechanism of autophagy, this compound can sensitize cancer cells to cytotoxic drugs or radiation. When planning combination studies, it is important to optimize the dosing and scheduling of each agent.[7]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
-
Question: My MTT/resazurin assay results for this compound treatment show high variability between replicates. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and consistent cell number in each well.
-
Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
-
Incomplete Solubilization of Formazan (MTT assay): Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[8]
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
-
Contamination: Check for microbial contamination in your cell cultures.
-
Issue 2: No significant increase in LC3-II levels after this compound treatment.
-
Question: I performed a Western blot for LC3-II after treating with this compound, but I don't see a significant increase compared to the control. What should I check?
-
Answer: This could be due to several reasons:
-
Suboptimal Treatment Duration or Concentration: The concentration of this compound may be too low, or the treatment duration too short to induce a detectable accumulation of LC3-II. Perform a dose-response and time-course experiment.
-
Low Basal Autophagy: The cell line you are using may have a low basal level of autophagy. You can include a positive control for autophagy induction (e.g., starvation or rapamycin treatment) to confirm that the pathway is active.
-
Issues with Autophagic Flux Measurement: An increase in LC3-II alone can be ambiguous. It could mean either induction of autophagy or a block in degradation. To confirm a block in degradation by this compound, you should perform an autophagic flux assay. This involves comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (like this compound or Bafilomycin A1) with and without an autophagy inducer.[9][10]
-
Western Blotting Technique: Ensure efficient protein transfer, especially for a small protein like LC3-II. Use a PVDF membrane and optimize your antibody concentrations and incubation times.[11]
-
Issue 3: Inconsistent Annexin V staining for apoptosis.
-
Question: My Annexin V/PI flow cytometry results are inconsistent. What are the common pitfalls?
-
Answer: Inconsistent apoptosis data can be due to:
-
Cell Handling: Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.[12]
-
Compensation Issues: Ensure proper compensation between the fluorochromes used (e.g., FITC and PI) to correct for spectral overlap.
-
Timing of Analysis: Analyze samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis and increased PI positivity.[13]
-
Reagent Titration: Titrate your Annexin V conjugate and PI to determine the optimal concentrations for your cell type.[13]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Assay | Parameter | This compound | Chloroquine (CQ) | Fold Difference (CQ/IITZ-01) | Reference |
| MDA-MB-231 | Cytotoxicity | IC50 (µM) | ~1.5 | ~30 | ~20 | [1] |
| 4T1 | Cytotoxicity | IC50 (µM) | ~2.5 | ~30 | ~12 | [1] |
| MDA-MB-231 | Autophagy Inhibition | LC3-II Accumulation | Potent | Less Potent | >10 | [1] |
Note: IC50 values are approximate and can vary depending on experimental conditions. Data is synthesized from published findings for illustrative purposes.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Autophagy Flux Assay by LC3-II Western Blot
Objective: To measure the effect of this compound on autophagic flux by monitoring the levels of LC3-II.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete culture medium
-
Autophagy inducer (optional, e.g., Rapamycin or starvation medium)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration for a specific duration (e.g., 6, 12, or 24 hours).
-
Include the following controls: untreated cells, cells treated with an autophagy inducer, and cells co-treated with the inducer and this compound.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the LC3-II levels to the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the inhibitor (this compound). An accumulation of LC3-II in the presence of this compound indicates a block in autophagic degradation.
-
Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration (e.g., 24 or 48 hours).
-
Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Distinguish between four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting logical flow.
References
- 1. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Treatment scheduling effects on the evolution of drug resistance in heterogeneous cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. novusbio.com [novusbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. goldbio.com [goldbio.com]
Validation & Comparative
A Head-to-Head Comparison of IITZ-01 and Chloroquine as Autophagy Inhibitors for Research and Drug Development
For Immediate Release
In the landscape of cancer research and therapy, the modulation of autophagy, a cellular self-degradation process, has emerged as a promising strategy. Autophagy can promote cancer cell survival under stress, and its inhibition can enhance the efficacy of anti-cancer treatments. For years, chloroquine (CQ), an anti-malarial drug, has been the go-to inhibitor for preclinical and clinical studies. However, the quest for more potent and specific inhibitors has led to the development of novel compounds like IITZ-01. This guide provides an objective comparison of this compound and chloroquine, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound has been identified as a more potent late-stage autophagy inhibitor than chloroquine.[1] Both compounds are lysosomotropic agents that disrupt the final stages of autophagy, leading to the accumulation of autophagosomes. However, this compound demonstrates significantly higher potency in both autophagy inhibition and cytotoxicity against cancer cells. While chloroquine primarily impairs the fusion of autophagosomes with lysosomes, this compound also deacidifies lysosomes and hinders the maturation of lysosomal enzymes, suggesting a multi-faceted mechanism of action.
Mechanism of Action
Both this compound and chloroquine are weak bases that accumulate in the acidic environment of lysosomes, thereby disrupting their function. This leads to a blockage of the autophagic flux at the terminal stage.
Chloroquine: The primary mechanism of chloroquine as an autophagy inhibitor is the impairment of the fusion between autophagosomes and lysosomes.[2] By raising the lysosomal pH, it inhibits the activity of lysosomal acid hydrolases and disrupts the fusion process, leading to the accumulation of autophagosomes.
This compound: this compound also acts as a lysosomotropic agent.[1] It accumulates in lysosomes, leading to their deacidification, as evidenced by a decrease in Lysotracker Red staining.[1] Beyond pH alteration, this compound also inhibits the maturation of crucial lysosomal enzymes like cathepsins, further crippling the degradative capacity of the lysosome.[1] This dual action on both lysosomal pH and enzymatic activity contributes to its potent inhibition of autophagosomal degradation.
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro and in vivo performance of this compound and chloroquine, primarily focusing on the triple-negative breast cancer cell line MDA-MB-231, a commonly used model in cancer research.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (48h) | Fold Difference (vs. CQ) | Reference |
| This compound | MDA-MB-231 | SRB Assay | ~1-2 µM | 12- to 20-fold more potent | [1] |
| Chloroquine | MDA-MB-231 | MTT Assay | 26.83 µM | - | [2] |
| Chloroquine | MDA-MB-231 | Viability Assay | 26.3 µM | - | [3] |
| Chloroquine | MDA-MB-231 | MTT Assay | 113 µg/mL (~219 µM) | - | [1][4] |
Note: Direct comparison of IC50 values should be made with caution due to different assays and experimental conditions across studies. The fold difference reported in the primary this compound study provides a more direct comparison.
Table 2: In Vitro Autophagy Inhibition
| Compound | Cell Line | Marker | Observation | Reference |
| This compound | MDA-MB-231 | LC3-II, SQSTM1/p62 | >10-fold more potent accumulation than CQ | [1] |
| Chloroquine | Various | LC3-II, SQSTM1/p62 | Accumulation of markers | [5][6] |
Table 3: In Vivo Anti-Tumor Efficacy (MDA-MB-231 Xenograft Model)
| Compound | Dosage | Outcome | Reference |
| This compound | Not specified | Superior anticancer efficacy compared to controls | [1] |
| Chloroquine | 80 mg/kg/day (i.p.) | No significant inhibition of tumor growth | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound and Chloroquine action.
Caption: Western Blot Workflow for Autophagy Markers.
Caption: Lysotracker Staining Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for LC3-II and SQSTM1/p62
This protocol is for assessing the accumulation of autophagosomes by detecting the levels of LC3-II and the autophagy substrate p62.
-
Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat cells with desired concentrations of this compound or chloroquine for 24-48 hours. A vehicle-treated group should be used as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and/or an increase in p62 levels indicates autophagy inhibition.
Lysotracker Red Staining for Lysosomal Deacidification
This protocol is used to assess the acidity of lysosomes, a key factor in their function.
-
Cell Culture and Treatment: Seed MDA-MB-231 cells on glass coverslips or in a glass-bottom dish. After adherence, treat the cells with this compound or chloroquine for the desired time (e.g., 24 hours).
-
Staining: Remove the treatment medium and incubate the cells with pre-warmed medium containing Lysotracker Red (typically 50-100 nM) for 30-60 minutes at 37°C, protected from light.[9]
-
Washing and Imaging: Replace the staining solution with fresh pre-warmed medium or PBS. Immediately image the live cells using a fluorescence microscope.
-
Analysis: A decrease in the intensity of the red fluorescence in treated cells compared to control cells indicates deacidification of the lysosomes.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of autophagy inhibitors in a mouse model.
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Treatment: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or chloroquine (e.g., via intraperitoneal injection or oral gavage) according to the desired dosing schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every few days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for autophagy markers). Calculate the tumor growth inhibition percentage.
Conclusion
The available data strongly suggest that this compound is a more potent inhibitor of autophagy and a more effective cytotoxic agent against cancer cells in vitro compared to chloroquine. Its superior performance in preclinical models, coupled with a more defined multi-pronged mechanism of lysosomal disruption, makes it a compelling alternative to chloroquine for both basic research into the role of autophagy and for the development of novel cancer therapeutics. Researchers should consider the specific needs of their experimental system when choosing an autophagy inhibitor, with this compound offering a significant advantage in potency.
References
- 1. Chloroquine as a potential anticancer agent for triple-negative breast cancer: effects on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine suppresses proliferation, survival and migration of metastatic MDA-MB-231 breast cancer cells [journals.ekb.eg]
- 3. Chloroquine sensitizes MDA-MB-231 cells to osimertinib through autophagy–apoptosis crosstalk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine has tumor-inhibitory and tumor-promoting effects in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labs.pbrc.edu [labs.pbrc.edu]
A Comparative Analysis of the Efficacy of IITZ-01 and Hydroxychloroquine in Triple-Negative Breast Cancer Models
A detailed examination of the preclinical data reveals the superior potency of the novel autophagy inhibitor, IITZ-01, over the established drug, hydroxychloroquine, in the context of triple-negative breast cancer (TNBC). This guide synthesizes the available experimental data to provide a direct comparison of their mechanisms and anti-tumor efficacy for researchers and drug development professionals.
This compound, a novel s-triazine analog, has demonstrated significant single-agent antitumor activity in both in vitro and in vivo models of triple-negative breast cancer.[1] Its mechanism of action centers on the potent inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress. By disrupting this pathway, this compound triggers apoptosis, or programmed cell death, in cancer cells. Hydroxychloroquine (HCQ), a well-established antimalarial drug, is also known to inhibit autophagy and has been investigated for its anticancer properties. However, preclinical evidence suggests that this compound surpasses hydroxychloroquine in both its autophagy-inhibiting capacity and its cytotoxic effects against TNBC cells.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic effects of this compound and hydroxychloroquine have been evaluated against the human triple-negative breast cancer cell line, MDA-MB-231. Analysis of the half-maximal inhibitory concentration (IC50) and effective dose (ED50) reveals a significant potency advantage for this compound.
One study reported that this compound exhibits 12- to 20-fold greater cytotoxic action than chloroquine (CQ), a closely related analog of hydroxychloroquine.[1] Based on the reported IC50 value for chloroquine in MDA-MB-231 cells of approximately 26.8 µM, the estimated IC50 for this compound falls within the range of 1.34 to 2.23 µM.[2] In comparison, the effective dose at which hydroxychloroquine affected 50% of MDA-MB-231 cells (ED50) was determined to be 8 µM.[1] This suggests that a significantly lower concentration of this compound is required to achieve the same level of cancer cell inhibition as hydroxychloroquine.
| Compound | Cell Line | Assay | Metric | Value (µM) | Citation |
| This compound | MDA-MB-231 | Cytotoxicity | IC50 (estimated) | 1.34 - 2.23 | [1][2] |
| Hydroxychloroquine | MDA-MB-231 | Cell Viability | ED50 | 8 | [1] |
| Chloroquine | MDA-MB-231 | Cytotoxicity | IC50 | 26.832 | [2] |
In Vivo Efficacy in a Xenograft Model
Studies utilizing a human tumor xenograft model, where MDA-MB-231 cells are implanted in immunodeficient mice, further support the superior anticancer efficacy of this compound. While direct comparative tumor growth inhibition data with hydroxychloroquine is limited, the available evidence points towards a more potent in vivo effect of this compound.
Research on this compound in an MDA-MB-231 xenograft model demonstrated its potent antitumor action through autophagy inhibition and apoptosis induction, highlighting its superior anticancer efficacy.[1] In contrast, a study using a daily dose of 80 mg/kg of chloroquine did not show any inhibition of tumor growth in an MDA-MB-231 xenograft model.[3] Another study with hydroxychloroquine at a dose of 60 mg/kg in an MDA-MB-231 xenograft model reported a significant reduction in the proliferation marker Ki67, indicating an anti-proliferative effect, but did not provide data on tumor volume or weight reduction.[1]
| Compound | Animal Model | Cell Line | Dosage | Outcome | Citation |
| This compound | Nude Mice | MDA-MB-231 | Not specified | Superior anticancer efficacy | [1] |
| Hydroxychloroquine | Athymic Nude Mice | MDA-MB-231 | 60 mg/kg (daily) | Significant decrease in Ki67 staining | [1] |
| Chloroquine | Mice | MDA-MB-231 | 80 mg/kg (daily) | No inhibition of tumor growth | [3] |
Mechanism of Action: Inhibition of Autophagy
Both this compound and hydroxychloroquine function as lysosomotropic agents, accumulating in lysosomes and disrupting their function, which is a critical step in the autophagy process. This leads to the accumulation of autophagosomes and ultimately triggers apoptotic cell death.
This compound has been shown to be a more potent inhibitor of autophagy than chloroquine, with studies indicating over 10-fold greater potency.[1] This enhanced inhibition of the autophagy pathway likely contributes to its superior cytotoxic effects.
Caption: Mechanism of autophagy inhibition by this compound and Hydroxychloroquine.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or hydroxychloroquine for 48 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50/ED50 values are calculated from the dose-response curves.
Western Blot for Autophagy Markers (LC3 and p62)
-
Protein Extraction: MDA-MB-231 cells, treated with this compound or hydroxychloroquine, are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against LC3 and p62/SQSTM1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of LC3-II to LC3-I and the levels of p62 are quantified to assess autophagic flux.
Caption: Western blot workflow for autophagy marker analysis.
In Vivo Xenograft Study
-
Cell Implantation: MDA-MB-231 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or into the mammary fat pad of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered this compound, hydroxychloroquine, or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Tumor growth and the general health of the mice are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis markers, and Western blotting for autophagy markers.
Conclusion
The available preclinical data strongly indicate that this compound is a more potent inhibitor of autophagy and a more effective cytotoxic agent against triple-negative breast cancer cells than hydroxychloroquine. The significantly lower effective concentration of this compound in vitro and its superior antitumor efficacy in vivo suggest its potential as a promising therapeutic candidate for TNBC. Further clinical investigation is warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine suppresses proliferation, survival and migration of metastatic MDA-MB-231 breast cancer cells [journals.ekb.eg]
- 3. Chloroquine has tumor-inhibitory and tumor-promoting effects in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
IITZ-01: A Potent Autophagy Inhibitor for Cancer Therapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antitumor effects of IITZ-01, a novel lysosomotropic autophagy inhibitor. We present a comparative overview of its performance against other therapeutic alternatives, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
This compound: Mechanism of Action and Preclinical Efficacy
This compound has emerged as a potent anti-cancer agent, primarily investigated in triple-negative breast cancer (TNBC). Its mechanism of action revolves around the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress. This compound accumulates in lysosomes, leading to their deacidification and dysfunction. This impairment of lysosomal function blocks the degradation of autophagosomes, resulting in their accumulation and the ultimate inhibition of the autophagic process.[1][2]
Beyond autophagy inhibition, this compound also triggers apoptosis, or programmed cell death, through the mitochondria-mediated pathway.[1][2] This dual mechanism of action contributes to its potent cytotoxic effects against cancer cells.
Performance Comparison: this compound vs. Alternative Therapies
The primary comparison for this compound in the available literature is with chloroquine (CQ), a well-known autophagy inhibitor that has been evaluated in clinical trials.[1] Preclinical studies have demonstrated the superior efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (MDA-MB-231 cells)
| Compound | Autophagy Inhibition Potency (vs. CQ) | Cytotoxic Action (vs. CQ) | IC50 (µM, 48h) | Selectivity (Cancer vs. Normal Cells) | Reference |
| This compound | >10-fold | 12- to 20-fold | ~1.5 | ~7-fold more potent in cancer cells | [1][3] |
| Chloroquine (CQ) | Baseline | Baseline | Not explicitly stated, used as a comparator | Not explicitly stated | [1] |
Table 2: In Vivo Efficacy of this compound and Standard Chemotherapies in MDA-MB-231 Xenograft Model
| Treatment | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | Not explicitly detailed in snippets | Superior to IITZ-02; potent antitumor action | [1][2] |
| Paclitaxel | 10 mg/kg/week, intraperitoneal injection | Significant tumor growth inhibition, enhanced when combined with methylseleninic acid. | [4] |
| Doxorubicin | 1.0 mg/kg, twice weekly intravenous bolus | Moderate inhibition of tumor growth as a single agent. | [5][6] |
Note: The lack of direct head-to-head in vivo studies makes a direct quantitative comparison challenging. The data presented is for contextual understanding of individual agent efficacy in a similar model.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are synthesized protocols for key experiments based on the available literature.
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the concentration of a compound required to inhibit 50% of cell viability (IC50).
-
Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for 24 and 48 hours.
-
Staining: After the incubation period, fix the cells with a suitable fixative (e.g., 10% trichloroacetic acid) and then stain with a protein-binding dye such as sulforhodamine B (SRB).
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using appropriate software.[3]
Western Blot for Autophagy Markers
This technique is used to measure the levels of key proteins involved in autophagy, such as LC3-II and SQSTM1/p62.
-
Cell Lysis: Treat cells with this compound or control compounds. After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B and SQSTM1 overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.[7][8][9][10]
MDA-MB-231 Xenograft Model
This in vivo model is used to assess the antitumor efficacy of compounds in a living organism.
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[11]
-
Animal Model: Use female immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank or orthotopically into the mammary fat pad of each mouse.[1][11][12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]
-
Treatment Administration: Administer this compound, vehicle control, or comparator drugs according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Evaluation: Measure tumor volume with calipers two to three times a week. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[5]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Workflow for in vivo efficacy testing using a xenograft model.
Caption: Detecting autophagy inhibition via key protein marker changes.
References
- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methylseleninic Acid Enhances Paclitaxel Efficacy for the Treatment of Triple-Negative Breast Cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
IITZ-01: A Potent Novel Autophagy Inhibitor Outperforming Other Emerging Alternatives
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the competitive landscape of autophagy inhibitor development, the novel compound IITZ-01 is demonstrating significant promise, exhibiting superior potency in preclinical studies when compared to other recently developed autophagy inhibitors. This guide provides a comprehensive comparison of this compound with other notable novel autophagy inhibitors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of next-generation autophagy-targeting therapeutics.
Executive Summary
Comparative Potency of Novel Autophagy Inhibitors
The following table summarizes the available quantitative data on the potency of this compound and other novel autophagy inhibitors. It is important to note that the IC50 for autophagy inhibition by this compound is an estimate based on its reported relative potency to chloroquine.
| Inhibitor | Target/Mechanism | Cell Line(s) | IC50 (Autophagy Inhibition) | IC50 (Cytotoxicity) | Reference(s) |
| This compound | Lysosomotropic agent, late-stage inhibitor (inhibits lysosomal function) | MDA-MB-231 | Estimated < 2.6 µM * | ~1.54 µM (48h) | [1] |
| MDA-MB-453 | Not Reported | ~2.4 µM (48h) | [1] | ||
| Chloroquine (CQ) | Lysosomotropic agent, late-stage inhibitor | MDA-MB-231 | ~26.3 µM | ~26.3 µM | [2] |
| LAI-1 | Late-stage inhibitor (targets lysosomes) | A549 | Not Reported | 15.47 ± 0.79 µM | [3] |
| SW900 | Not Reported | Not Reported | [3] | ||
| DMS53 | Not Reported | Not Reported | [3] | ||
| SBI-0206965 | ULK1 Kinase | In vitro kinase assay | 108 nM (for ULK1) | Not Reported | |
| ULK-101 | ULK1 Kinase | In vitro kinase assay | 8.3 nM (for ULK1) | Not Reported | |
| Spautin-1 | USP10/USP13 | In vitro assay | ~0.6-0.7 µM | Not Reported | |
| SAR405 | Vps34 (Class III PI3K) | In vitro kinase assay | 1.2 nM | Not Reported |
*Estimated based on the reported "more than 10-fold potent autophagy inhibition" compared to Chloroquine in MDA-MB-231 cells, and the cytotoxic IC50 of Chloroquine in the same cell line.
Mechanism of Action and Signaling Pathways
The novel autophagy inhibitors discussed herein target different stages of the autophagy pathway, offering distinct therapeutic opportunities.
Late-Stage Autophagy Inhibition by this compound and LAI-1
Early-Stage Autophagy Inhibition by SBI-0206965, ULK-101, and SAR405
In contrast, SBI-0206965, ULK-101, and SAR405 target the initial stages of autophagosome formation. SBI-0206965 and ULK-101 are potent inhibitors of ULK1, a serine/threonine kinase crucial for the initiation of autophagy. SAR405 inhibits the class III PI3K, Vps34, which is essential for the nucleation of the autophagosome membrane.
Experimental Protocols
The determination of the potency of these autophagy inhibitors relies on a set of key in vitro assays. Below are the generalized methodologies for these experiments.
LC3 Turnover Assay (Autophagic Flux)
This assay is a gold standard for measuring the rate of autophagy.
Methodology:
-
Cell Culture: Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Treatment: Cells are treated with the test inhibitor at various concentrations for a specified duration. A parallel set of cells is co-treated with the inhibitor and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of LC3-II.
-
Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against LC3.
-
Detection and Analysis: After incubation with a secondary antibody, the bands corresponding to LC3-I and LC3-II are visualized. The band intensities are quantified, and the ratio of LC3-II to a loading control (e.g., β-actin) is calculated. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
p62/SQSTM1 Degradation Assay
p62 is a protein that is selectively degraded during autophagy. Its accumulation is indicative of autophagy inhibition.
Methodology:
-
Cell Culture and Treatment: Similar to the LC3 turnover assay, cells are cultured and treated with the autophagy inhibitor.
-
Lysis and Western Blotting: Cell lysates are prepared and subjected to Western blotting as described above, using a primary antibody against p62/SQSTM1.
-
Analysis: The levels of p62 are quantified and normalized to a loading control. An increase in p62 levels indicates inhibition of autophagy.
Lysosomal Acidification Assay
This assay is particularly relevant for lysosomotropic agents like this compound.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound.
-
Staining: Cells are incubated with a pH-sensitive lysosomal dye, such as LysoTracker Red DND-99, which accumulates in acidic compartments.
-
Analysis: The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a de-acidification of the lysosomes.
Conclusion
This compound stands out as a highly potent, late-stage autophagy inhibitor with a mechanism of action centered on the disruption of lysosomal function. Its significantly greater potency compared to chloroquine, a well-established autophagy inhibitor, underscores its potential as a promising candidate for further therapeutic development, particularly in the context of cancer therapy. The diverse mechanisms of action of the novel inhibitors discussed in this guide provide a range of tools for researchers to probe the intricacies of the autophagy pathway and develop innovative treatment strategies. Continued investigation and direct comparative studies with standardized assays will be crucial for fully elucidating the therapeutic potential of this compound and other emerging autophagy inhibitors.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models | springermedizin.de [springermedizin.de]
- 2. Chloroquine sensitizes MDA-MB-231 cells to osimertinib through autophagy–apoptosis crosstalk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of IITZ-01 and 3-Methyladenine: Two Distinct Approaches to Autophagy Inhibition
In the landscape of cellular research and drug development, the modulation of autophagy—a fundamental cellular process for degradation and recycling of cellular components—presents a critical avenue for therapeutic intervention, particularly in oncology. Among the chemical tools available to researchers, IITZ-01 and 3-methyladenine (3-MA) have emerged as key inhibitors of this pathway. Though both compounds ultimately block autophagic flux, they do so through distinct mechanisms, leading to different cellular consequences and experimental considerations. This guide provides a detailed comparative analysis of this compound and 3-MA, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Mechanism of Action: A Tale of Two Pathways
The primary difference between this compound and 3-MA lies in their molecular targets and the stage of the autophagy pathway they inhibit.
This compound: A Lysosomotropic Agent Targeting Autophagy's Final Stage
This compound is a novel and potent autophagy inhibitor that acts at the late stage of the autophagic process.[1][2][3] It is a lysosomotropic agent, meaning it specifically accumulates within lysosomes, the acidic organelles responsible for the final degradation of autophagic cargo.[1][3] This accumulation leads to the deacidification and dysfunction of lysosomes.[1][3] By impairing lysosomal function, this compound prevents the fusion of autophagosomes with lysosomes and inhibits the degradation of the autophagosomal contents.[1][3] This results in the accumulation of autophagosomes within the cell.[1][3] Studies have shown that this compound exhibits more than 10-fold more potent autophagy inhibition than the well-known lysosomotropic agent chloroquine.[1][3] Furthermore, this compound has demonstrated single-agent antitumor efficacy in triple-negative breast cancer models, both in vitro and in vivo.[1][3]
3-Methyladenine (3-MA): An Early-Stage Inhibitor with Broader Specificity
In contrast, 3-methyladenine is one of the most widely used autophagy inhibitors that acts at the initial stage of autophagosome formation.[4][5][6] Its primary mechanism of action is the inhibition of class III phosphoinositide 3-kinase (PI3K), specifically Vps34.[4][5][7] Vps34 is a crucial component of the protein complex that initiates the formation of the autophagosome.[4][5] By inhibiting Vps34, 3-MA effectively blocks the nucleation of the autophagic vesicle.[5][8]
However, the action of 3-MA is not entirely specific. It is also known to inhibit class I PI3Ks, which can have broader effects on cell signaling, including the Akt/mTOR pathway.[5][9] The inhibitory effect of 3-MA on class III PI3K can be transient, and prolonged treatment has been reported to paradoxically promote autophagy under certain conditions.[5] This dual role and its off-target effects are critical considerations for researchers.[4][9]
Quantitative Comparison
Direct comparative studies providing IC50 values for autophagy inhibition under the same experimental conditions are limited. However, data from various studies can be compiled to provide a general overview of their potency and cytotoxic effects.
| Parameter | This compound | 3-Methyladenine (3-MA) | References |
| Primary Target | Lysosomes | Class III PI3K (Vps34) | [1][3],[4][5][7] |
| Stage of Autophagy Inhibition | Late (autophagosome-lysosome fusion and degradation) | Early (autophagosome nucleation) | [1][3],[5][8] |
| Reported IC50 for Autophagy Inhibition | >10-fold more potent than Chloroquine | 1.21 mM (for starvation-induced autophagy in NRK cells) | [1][3],[10] |
| Reported IC50 for Cytotoxicity | 12- to 20-fold more potent than Chloroquine (in MDA-MB-231 cells) | Varies by cell line (e.g., used at 2.5 to 10 mM for autophagy inhibition) | [1][3],[9] |
| Known Off-Target Effects | Not extensively reported | Inhibition of Class I PI3K, potential for genotoxicity at high concentrations | [5][9] |
Signaling Pathways and Experimental Workflows
Visualizing the points of intervention of this compound and 3-MA within the autophagy signaling pathway highlights their distinct mechanisms.
Caption: Distinct inhibition points of 3-MA and this compound in the autophagy pathway.
An experimental workflow to compare the effects of these inhibitors would typically involve cell culture, treatment with the respective compounds, and subsequent analysis of autophagy markers.
Caption: A typical experimental workflow for comparing autophagy inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to assess the effects of autophagy inhibitors.
Western Blot for LC3 and p62
-
Cell Lysis: After treatment with this compound, 3-MA, or vehicle control, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against LC3 and p62/SQSTM1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and p62 accumulation are indicative of autophagy inhibition.[11]
Immunofluorescence for LC3 Puncta
-
Cell Seeding and Treatment: Cells are grown on coverslips and treated with the inhibitors.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are incubated with an anti-LC3 primary antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope. An increase in the number of fluorescent LC3 puncta per cell suggests the accumulation of autophagosomes.[10]
Cell Viability Assay (MTT or similar)
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or 3-MA.
-
Assay: After the desired incubation period, a reagent such as MTT is added to the wells. Following a further incubation, the resulting formazan crystals are dissolved, and the absorbance is measured at the appropriate wavelength.
-
Analysis: Cell viability is calculated as a percentage of the control-treated cells.
Logical Relationship of Comparison
The choice between this compound and 3-MA depends on the specific research question.
Caption: Decision tree for selecting an autophagy inhibitor based on the research goal.
Conclusion
This compound and 3-methyladenine represent two valuable but fundamentally different tools for the study of autophagy. This compound, a potent lysosomotropic agent, offers a more specific and powerful means of inhibiting the late stages of autophagy, with promising preclinical anticancer activity.[1][3] In contrast, 3-MA, a long-standing tool in the field, targets the early initiation of autophagy but comes with the caveats of broader kinase inhibition and context-dependent effects.[4][5] For researchers aiming to dissect the roles of autophagosome formation versus degradation, the differential use of these inhibitors can be highly informative. As the field of autophagy modulation continues to evolve, a clear understanding of the mechanisms and limitations of these compounds is paramount for the design of rigorous experiments and the development of novel therapeutic strategies.
References
- 1. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labshake.com [labshake.com]
- 3. researchgate.net [researchgate.net]
- 4. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scbt.com [scbt.com]
- 9. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage [frontiersin.org]
- 10. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of autophagy by 3-methyladenine promotes migration and invasion of colon cancer cells through epithelial mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]
IITZ-01: A Potent s-Triazine Analog Outperforming Alternatives in Cancer Cell Cytotoxicity and Autophagy Inhibition
For Immediate Release
A comprehensive analysis of the s-triazine analog IITZ-01 reveals its superior performance in inducing cancer cell death and inhibiting autophagy compared to other compounds in its class, including the well-known autophagy inhibitor chloroquine (CQ). This guide provides a detailed comparison of this compound with other s-triazine analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel lysosomotropic autophagy inhibitor, demonstrates significantly greater potency in both cytotoxicity and autophagy inhibition across a range of cancer cell lines when compared to other s-triazine analogs and the benchmark compound, chloroquine. Experimental data indicates that this compound's mechanism of action involves the impairment of lysosomal function, leading to the inhibition of autophagy and the induction of mitochondria-mediated apoptosis. This positions this compound as a promising candidate for further preclinical and clinical development in cancer therapeutics.
Performance Comparison of s-Triazine Analogs
The cytotoxic activity of this compound and other s-triazine analogs has been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 1.0 |
| PC-3 | Prostate Cancer | 0.8 |
| DU-145 | Prostate Cancer | 1.0 |
| HT-29 | Colorectal Adenocarcinoma | 1.1 |
| HGC-27 | Gastric Cancer | 0.8 |
Table 2: Comparative Cytotoxicity of this compound and Chloroquine (CQ)
| Cell Line | Compound | IC50 (µM) | Fold Difference |
| MDA-MB-231 | This compound | 1.5 | ~12-20x more potent than CQ |
| MDA-MB-231 | Chloroquine | Not explicitly stated, but this compound is 12- to 20-fold more potent[1][2] |
Table 3: Cytotoxicity of Other s-Triazine Analogs in Various Cancer Cell Lines
(Note: The following data is compiled from various studies and may not be directly comparable due to different experimental conditions.)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IITZ-02 | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but less potent than this compound | [1][2] |
| Compound 7f | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [3] |
| Compound 7d | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [3] |
| Compound 2c | MCF-7 | Breast Adenocarcinoma | 4.14 | [4] |
| Compound 3c | MCF-7 | Breast Adenocarcinoma | 4.98 | [4] |
| Compound 4c | MCF-7 | Breast Adenocarcinoma | 6.85 | [4] |
| Compound 13 | Multiple | Breast Cancer | 8.45 (EGFR-TK inhibition) | [5] |
| Compound 14 | Multiple | Breast Cancer | 2.54 (EGFR-TK inhibition) | [5] |
| Compound 2 | HepG2 | Liver Cancer | 20.53 | [5] |
| Compound 2 | MCF-7 | Breast Adenocarcinoma | 129.0 | [5] |
Mechanism of Action: this compound as a Lysosomotropic Autophagy Inhibitor
This compound acts as a potent inhibitor of autophagy, a cellular process of degradation and recycling of its own components. It accumulates in lysosomes, the cell's recycling centers, and impairs their function.[1][2] This leads to a blockage in the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes. This inhibition of autophagy ultimately triggers apoptosis, or programmed cell death, through a mitochondria-mediated pathway.[1][2]
Several studies have shown that other s-triazine analogs also exhibit anticancer properties by targeting various signaling pathways, most notably the EGFR/PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[3][5][6]
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.
Caption: Mechanism of action of this compound.
Caption: s-Triazine analogs targeting the EGFR pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and other s-triazine analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the s-triazine analogs (e.g., this compound) for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[1][7][8][9]
Autophagy Inhibition Assay (Western Blot for LC3-II)
This assay measures the accumulation of LC3-II, a marker for autophagosomes, to assess the inhibition of autophagic flux.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
s-Triazine analogs (e.g., this compound) and control compounds (e.g., chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and treat with the compounds for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
The accumulation of the lipidated form of LC3 (LC3-II) indicates the inhibition of autophagic flux.[1][10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.
Materials:
-
Cancer cell lines
-
s-Triazine analogs (e.g., this compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compounds for the indicated time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Conclusion
The available data strongly suggests that this compound is a highly potent s-triazine analog with significant potential as an anticancer agent. Its superior cytotoxicity and autophagy inhibition compared to other analogs and chloroquine warrant further investigation. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers aiming to validate and expand upon these findings. The unique mechanism of action of this compound, targeting lysosomal function, presents a promising avenue for the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer | Pharmacy Education [pharmacyeducation.fip.org]
- 7. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03542A [pubs.rsc.org]
- 8. dovepress.com [dovepress.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of IITZ-01 and Bafilomycin A1: Potent Inhibitors of Autophagy
In the landscape of cellular research, particularly in the fields of oncology and neurodegenerative diseases, the modulation of autophagy has emerged as a critical area of investigation. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in numerous pathologies. Consequently, the development and characterization of potent autophagy inhibitors are of paramount importance for both basic research and therapeutic applications. This guide provides a detailed head-to-head comparison of two prominent autophagy inhibitors: the well-established macrolide antibiotic, bafilomycin A1, and the novel s-triazine analog, IITZ-01.
At a Glance: Key Differences
| Feature | This compound | Bafilomycin A1 |
| Primary Mechanism | Lysosomotropic agent, V-ATPase inhibition | V-ATPase inhibitor |
| Autophagy Inhibition | Late-stage; impairs lysosomal function | Late-stage; blocks autophagosome-lysosome fusion and lysosomal acidification |
| Potency | Reported to be more potent than chloroquine | Potent V-ATPase inhibitor with nanomolar efficacy |
| Primary Target | Lysosomes | Vacuolar H+-ATPase (V-ATPase) |
| Chemical Class | s-triazine analog | Macrolide antibiotic |
Chemical and Physical Properties
A fundamental understanding of the chemical properties of this compound and bafilomycin A1 is crucial for their application in experimental settings.
| Property | This compound | Bafilomycin A1 |
| Chemical Formula | C26H23FN8O | C35H58O9 |
| Molecular Weight | 482.51 g/mol | 622.83 g/mol [1] |
| CAS Number | 1807988-47-1[2] | 88899-55-2[1][3] |
| Appearance | Not specified | Yellow powder[3] |
| Solubility | Not specified | Soluble in DMSO (to 5 mg/ml) |
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and bafilomycin A1 are potent late-stage autophagy inhibitors, they exhibit distinct primary mechanisms of action.
This compound: The Lysosomotropic Agent
This compound acts as a lysosomotropic agent.[4][5] This means it specifically accumulates within lysosomes, the acidic organelles responsible for cellular degradation. As a basic compound, this compound deacidifies the lysosomal lumen, leading to a cascade of inhibitory effects.[4][5] This increase in lysosomal pH inhibits the activity of pH-dependent lysosomal enzymes, thereby impairing the degradation of autophagic cargo.[4] This leads to the accumulation of autophagosomes, effectively blocking the final step of the autophagic flux.[4][5]
Bafilomycin A1: The V-ATPase Specialist
Bafilomycin A1 is a well-characterized and highly specific inhibitor of vacuolar H+-ATPase (V-ATPase).[3] V-ATPase is a proton pump responsible for acidifying various intracellular compartments, including lysosomes and endosomes.[3][6] By directly binding to the V-ATPase complex, bafilomycin A1 prevents the translocation of protons into the lysosomal lumen, thereby inhibiting its acidification.[7] This lack of acidification not only inactivates lysosomal hydrolases but has also been reported to block the fusion of autophagosomes with lysosomes.[3][8] More recent evidence suggests that bafilomycin A1 may disrupt autophagic flux through a dual mechanism: independently inhibiting V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion.[8][9]
Performance Data: A Quantitative Comparison
Direct, side-by-side experimental comparisons of this compound and bafilomycin A1 are limited in the current literature. However, by compiling available data from independent studies, we can draw informative, albeit indirect, comparisons of their potency in inhibiting autophagy and inducing cytotoxicity.
Autophagy Inhibition
Both compounds are effective inhibitors of autophagic flux, leading to the accumulation of autophagosomes. A common method to quantify this is through the LC3-II turnover assay.
This compound: In a study on triple-negative breast cancer (TNBC) cells, this compound was shown to be a more potent autophagy inhibitor than chloroquine (CQ).[4][5] Treatment with this compound resulted in a significant, dose-dependent increase in LC3-II levels.[10] A bafilomycin clamp experiment confirmed that this compound inhibits autophagic flux, as co-treatment with bafilomycin A1 did not lead to a further significant increase in LC3-II levels compared to this compound alone.[10]
Bafilomycin A1: Bafilomycin A1 is widely used as a standard agent to block autophagic flux.[11] It effectively increases LC3-II levels at nanomolar concentrations.[12][13] The difference in LC3-II levels in the presence and absence of bafilomycin A1 is a widely accepted measure of autophagic flux.[11][14]
| Compound | Cell Line | Concentration | Effect on LC3-II | Reference |
| This compound | MDA-MB-231 | 0.125-2 µM | Dose-dependent increase | [10] |
| Bafilomycin A1 | Various | 5-300 nM | Significant increase | [12][13][15] |
Cytotoxicity
Both this compound and bafilomycin A1 have demonstrated cytotoxic effects in various cancer cell lines, often linked to their ability to inhibit autophagy and induce apoptosis.
This compound: this compound has shown potent single-agent antitumor activity.[4][5] In TNBC cell lines, it exhibited significantly lower IC50 values compared to chloroquine, indicating greater cytotoxicity.[4][5][16]
Bafilomycin A1: The cytotoxic effects of bafilomycin A1 are dose-dependent. At higher concentrations (0.1-1 µM), it is cytotoxic to a broad range of cancer cells.[13] However, even at low nanomolar concentrations (e.g., 1 nM), it can effectively inhibit the growth of certain leukemia cells.[12]
| Compound | Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| This compound | MDA-MB-231 | 24 h | ~2.5 | [16] |
| This compound | MDA-MB-453 | 24 h | ~3.0 | [16] |
| This compound | MDA-MB-231 | 48 h | ~1.5 | [16] |
| This compound | MDA-MB-453 | 48 h | ~2.0 | [16] |
| Bafilomycin A1 | Capan-1 (pancreatic cancer) | 72 h | ~0.02 (20 nM) | [17] |
| Bafilomycin A1 | DLBCL cell lines | 24 h | ~0.005 (5 nM) | [13] |
Note: The IC50 values for bafilomycin A1 are from different cell lines and experimental conditions than those for this compound, precluding a direct comparison.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these compounds, detailed protocols for key experiments are provided below.
V-ATPase Activity Assay
This assay measures the proton-pumping activity of V-ATPase, which is inhibited by bafilomycin A1.
Protocol:
-
Preparation of Vesicles: Isolate lysosomes or other vesicles rich in V-ATPase from cultured cells or tissues.
-
Assay Buffer: Prepare an assay buffer containing a pH-sensitive fluorescent probe, such as 9-amino-6-chloro-2-methoxyacridine (ACMA).
-
Incubation: Add the isolated vesicles to the assay buffer in a fluorometer cuvette.
-
Compound Addition: Add the desired concentration of this compound or bafilomycin A1 to the cuvette and incubate for a specified period.
-
Initiation of Reaction: Initiate the proton pumping by adding ATP to the cuvette.
-
Measurement: Monitor the decrease in fluorescence over time, which corresponds to the quenching of the dye as protons are pumped into the vesicles, lowering the internal pH. The rate of fluorescence quenching is proportional to V-ATPase activity.
LC3-II Turnover (Autophagic Flux) Assay
This assay is used to measure the rate of autophagosome degradation and is a reliable method for assessing autophagic flux.
References
- 1. Bafilomycin A1 | C35H58O9 | CID 6436223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1807988-47-1 [amp.chemicalbook.com]
- 3. Bafilomycin - Wikipedia [en.wikipedia.org]
- 4. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bafilomycin A1 | V-ATPase inhibitor | TargetMol [targetmol.com]
Independent Verification of IITZ-01's Preclinical Findings: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of IITZ-01, a novel lysosomotropic autophagy inhibitor, with alternative therapeutic agents for triple-negative breast cancer (TNBC). The information is compiled from publicly available preclinical data to aid in the independent verification and assessment of this compound's potential.
Comparative Efficacy of this compound and Alternative Therapies in Triple-Negative Breast Cancer
This compound has demonstrated potent single-agent antitumor efficacy in preclinical models of TNBC.[1][2] Its mechanism of action involves the inhibition of autophagy, a cellular process that cancer cells can use to survive under stress, and the induction of apoptosis (programmed cell death).[1][2] This guide compares the in vitro cytotoxicity and in vivo efficacy of this compound with the autophagy inhibitor Chloroquine and standard-of-care chemotherapies.
In Vitro Cytotoxicity in MDA-MB-231 Human Breast Cancer Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and comparator compounds in the MDA-MB-231 TNBC cell line.
| Compound | IC50 (µM) in MDA-MB-231 Cells | Time Point | Reference |
| This compound | ~1.5 | 48h | [3] |
| Chloroquine | ~26.8 | 48h | [4] |
| Paclitaxel | ~0.012 | 72h | [5] |
| Doxorubicin | ~1.38 | 48h | [5] |
| Carboplatin | ~86 | 72h | [5] |
| Olaparib | ~14 | 7 days | [5] |
Note: IC50 values can vary between studies due to different experimental conditions.
In Vivo Antitumor Efficacy in MDA-MB-231 Xenograft Model
The following table summarizes the available in vivo efficacy data for this compound and comparator compounds in a mouse xenograft model using MDA-MB-231 cells.
| Compound | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| This compound | 20 mg/kg | 21 days | Data not publicly available | [1][2] |
| Chloroquine | 50 mg/kg/day | 16 days | Not specified, but prevented progression of late-stage tumors | [6] |
| Paclitaxel | 10 mg/kg/day | Not specified | Significant inhibition | [7] |
| Carboplatin | 40 mg/kg (single dose) | 1 day | Varied by PDX model | [8] |
Note: The preclinical study on this compound reported "potent antitumor action in vivo" and "superior anticancer efficacy" compared to a related compound, IITZ-02, but did not provide specific percentage of tumor growth inhibition in the primary publication.[1][2]
Mechanism of Action of this compound
This compound acts as a lysosomotropic agent, accumulating in lysosomes and impairing their function. This leads to the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive. The disruption of autophagy by this compound ultimately triggers apoptosis through the mitochondria-mediated pathway.[1][2]
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical studies of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator drugs for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound or control, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, LC3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
In Vivo Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound, comparator drug).
-
Drug Administration: Administer the compounds to the mice according to the specified dosage and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine suppresses proliferation, survival and migration of metastatic MDA-MB-231 breast cancer cells [journals.ekb.eg]
- 5. Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
